molecular formula C13H17ClN2O3 B1389018 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride CAS No. 1185293-18-8

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride

Cat. No. B1389018
CAS RN: 1185293-18-8
M. Wt: 284.74 g/mol
InChI Key: PEWWGGOGCWYDQB-UHFFFAOYSA-N
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Description

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid hydrochloride (abbreviated as AEMIH) is a derivative of indole-2-carboxylic acid, a naturally occurring compound found in plants, fungi, and bacteria. AEMIH is used in scientific research due to its various biochemical and physiological effects. It is also used in laboratory experiments to study its unique properties.

Scientific Research Applications

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride is used in a variety of scientific research applications, such as in the study of enzyme inhibition, drug metabolism, and cell signaling. It has also been used in the study of the pharmacological effects of various drugs, as well as in the study of the mechanism of action of various drugs.

Advantages and Limitations for Lab Experiments

3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Furthermore, it is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is relatively expensive, and it is not as widely available as other compounds.

Future Directions

There are several potential future directions for the use of 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride in scientific research. It could be used to study the effects of various drugs on the activity of enzymes, G-protein coupled receptors, and the Na+/K+-ATPase enzyme. Additionally, it could be used to study the effects of various drugs on cell signaling pathways. Furthermore, it could be used to study the effects of various drugs on the development and progression of various diseases. Finally, it could be used to study the effects of various drugs on the metabolism of various drugs.

properties

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1-methylindole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-15-11-4-3-8(18-2)7-10(11)9(5-6-14)12(15)13(16)17;/h3-4,7H,5-6,14H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWWGGOGCWYDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185293-18-8
Record name 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride
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3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride
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Reactant of Route 6
3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride

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